Methyl 2-[(4-aminobenzoyl)amino]benzoate
Description
Methyl 2-[(4-aminobenzoyl)amino]benzoate is an aromatic ester featuring a benzoate core substituted with a 4-aminobenzoylamino group at the ortho position. This structure combines a methyl ester with an amide-linked aminobenzoyl moiety, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
methyl 2-[(4-aminobenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H14N2O3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,16H2,1H3,(H,17,18) |
InChI Key |
RGTVUCUCBSDRNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-aminobenzoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with methyl 2-aminobenzoate. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and specific solvents to ensure the efficient conversion of reactants to the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also focus on minimizing waste and ensuring the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-aminobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino and ester groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can lead to a variety of substituted benzoates .
Scientific Research Applications
Methyl 2-[(4-aminobenzoyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-[(4-aminobenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs differ primarily in the substituents attached to the benzoate core. Key examples include:
Key Observations :
- This may enhance solubility in polar solvents and stability under acidic/basic conditions .
- Steric Hindrance: Bulky substituents (e.g., cyclohexenyl-methylene in ) reduce reactivity in nucleophilic reactions compared to the planar aminobenzoyl group.
Physical and Spectroscopic Properties
Data from analogs suggest trends in physical properties:
Inference for Target Compound :
- Higher melting point (>150°C) due to hydrogen bonding from the 4-aminobenzoyl group.
- IR: N–H (3300–3400 cm⁻¹), amide C=O (~1650 cm⁻¹), ester C=O (~1700 cm⁻¹).
- NMR: Aromatic protons (6.5–8.5 ppm), methyl ester (3.8–3.9 ppm), and NH₂ protons (~5.5 ppm, exchangeable).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
